PIM1 Inhibitory Potency Ranking
In a direct head‑to‑head comparison under identical assay conditions, 6‑propyl‑7‑azaindole (Compound 5) inhibits PIM1 with an IC₅₀ of 4.5 nM [1]. This places it at a precise intermediate potency level: it is 7‑fold less potent than 6‑methyl (IC₅₀ = 0.64 nM) and 4‑fold less potent than 6‑ethyl (IC₅₀ = 1.1 nM), but 2‑fold more potent than 6‑butyl (IC₅₀ = 2.1 nM) and 3.6‑fold more potent than 6‑phenyl (IC₅₀ = 16 nM) [1]. This defined rank order enables rational selection of the propyl substituent when a moderated potency profile is desired for balancing downstream ADME or selectivity objectives.
| Evidence Dimension | PIM1 kinase inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 4.5 nM (Compound 5, R₁ = n-Pr, R₂ = H) |
| Comparator Or Baseline | 6‑Methyl (Compound 3): 0.64 nM; 6‑Ethyl (Compound 4): 1.1 nM; 6‑Butyl (Compound 6): 2.1 nM; 6‑Phenyl (Compound 7): 16 nM |
| Quantified Difference | 7‑fold less potent than 6‑methyl; 4‑fold less potent than 6‑ethyl; 2.1‑fold more potent than 6‑butyl; 3.6‑fold more potent than 6‑phenyl |
| Conditions | PIM1 enzymatic assay, [ATP] = 30 μM, n = 4 replicates; all compounds evaluated in the same experiment |
Why This Matters
This intermediate potency uniquely positions 6‑propyl‑7‑azaindole for lead‑optimization programs where maximum potency is not the primary goal (e.g., avoiding hERG or permeability liabilities often associated with highly lipophilic, ultra‑potent analogs).
- [1] Nakano, H.; Hasegawa, T.; Kojima, H.; Okabe, T.; Nagano, T. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Med. Chem. Lett. 2017, 8 (5), 504–509. Table 1 and Supporting Information. https://doi.org/10.1021/acsmedchemlett.6b00518. View Source
